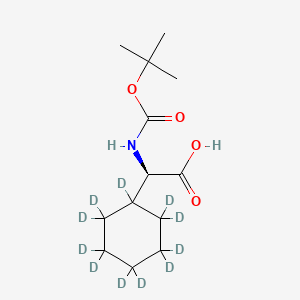

N-Boc-D-cyclohexylglycine-d11

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H23NO4 |

|---|---|

Molecular Weight |

268.39 g/mol |

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)acetic acid |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1/i4D2,5D2,6D2,7D2,8D2,9D |

InChI Key |

QSUXZIPXYDQFCX-SCFGQYGOSA-N |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[C@H](C(=O)O)NC(=O)OC(C)(C)C)([2H])[2H])([2H])[2H])[2H] |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)O |

Origin of Product |

United States |

Stereoselective and Isotope Specific Synthetic Methodologies for N Boc D Cyclohexylglycine D11

De Novo Synthesis Approaches Utilizing Deuterated Precursors

De novo synthesis provides a direct and powerful strategy for introducing a high degree of deuterium (B1214612) incorporation into the target molecule by utilizing simple, commercially available deuterated starting materials. In the context of N-Boc-D-cyclohexylglycine-d11, this approach would involve building the cyclohexylglycine scaffold from precursors already enriched with deuterium.

One plausible pathway begins with deuterated cyclohexane (B81311). Through a series of chemical transformations, this deuterated cyclohexane can be converted into a key intermediate, such as deuterated cyclohexanecarboxaldehyde or a deuterated cyclohexyl halide. These intermediates can then be utilized in established amino acid synthesis protocols, like the Strecker synthesis or by asymmetric alkylation of a glycine (B1666218) enolate equivalent, to construct the desired deuterated amino acid backbone. The subsequent protection of the amino group with a tert-butyloxycarbonyl (Boc) group would yield the final product. The primary advantage of this method is the potential to achieve high and specific levels of deuteration in the cyclohexyl ring.

| Precursor | Key Transformation | Resulting Intermediate |

| Cyclohexane-d12 | Oxidation/Halogenation | Cyclohexanecarboxaldehyde-d11 / Cyclohexyl-d11 bromide |

| Deuterated starting materials | Strecker Synthesis | α-Amino nitrile-d11 |

| Glycine equivalent | Asymmetric Alkylation | Deuterated cyclohexylglycine derivative |

Asymmetric Synthesis and Chiral Induction in Deuterated Amino Acid Production

Achieving the desired D-configuration at the α-carbon is paramount in the synthesis of this compound. Asymmetric synthesis and chiral induction techniques are crucial for controlling the stereochemistry during the introduction of deuterium or the construction of the chiral center.

Enantioselective Deuteration Techniques for α-Amino Acids

Enantioselective deuteration involves the direct introduction of a deuterium atom at the α-position of a pre-existing amino acid derivative in a stereocontrolled manner. While challenging, several methods have been developed to achieve this. One approach utilizes chiral catalysts, such as cinchona alkaloid-based organocatalysts, to mediate the deuteration of racemic azlactones derived from cyclohexylglycine. nih.govrsc.org This dynamic kinetic resolution process allows for the selective formation of the desired D-enantiomer with high enantiomeric excess.

Another strategy involves the use of enzymes that can stereoselectively exchange the α-proton of an amino acid with deuterium from a deuterated solvent. nih.gov Although the substrate scope of enzymes can be a limitation, advancements in enzyme engineering are expanding the range of applicable non-canonical amino acids. nih.gov

Catalytic Dynamic Resolution in N-Boc-Amino Acid Synthesis

Catalytic dynamic resolution (CDR) is a powerful tool for the synthesis of enantiomerically pure amino acids. nih.govrsc.org In the context of this compound, a racemic mixture of N-Boc-cyclohexylglycine could be subjected to a resolution process where one enantiomer is selectively transformed while the other is simultaneously racemized. This allows for the theoretical conversion of the entire racemic starting material into the desired deuterated D-enantiomer. For instance, enzymatic methods employing D-amino acid amidases in the presence of a racemase can achieve the dynamic kinetic resolution of amino acid amides to produce D-amino acids. researchgate.net

Hydrogen-Deuterium Exchange (HDX) Methodologies

Hydrogen-Deuterium Exchange (HDX) offers a more direct route to introduce deuterium into a pre-synthesized N-Boc-D-cyclohexylglycine molecule. These methods can be broadly categorized into enzyme-mediated and non-enzymatic strategies.

Enzyme-Mediated Deuteration for Site-Selectivity and Efficiency

Enzymatic HDX provides a highly site-selective and efficient means of deuterium incorporation under mild conditions. wisc.eduresearchgate.net Pyridoxal 5'-phosphate (PLP)-dependent enzymes, for example, can catalyze the reversible deprotonation of the α-proton of amino acids, allowing for its exchange with deuterium from the solvent (D₂O). nih.gov While the primary focus has been on proteinogenic amino acids, some enzymes exhibit broader substrate specificity and can accommodate non-canonical amino acids like cyclohexylglycine. wisc.eduresearchgate.net The key advantage of this method is the exquisite control over the position of deuteration, often exclusively at the α-carbon, without affecting the stereochemistry. nih.gov

| Enzyme Class | Mechanism | Selectivity |

| PLP-dependent enzymes | Reversible α-proton abstraction | High site-selectivity at Cα |

| Aminotransferases | Transamination/retro-transamination | Can deuterate at Cα and potentially Cβ |

Non-Enzymatic and Metal-Catalyzed HDX Strategies (e.g., Pd/C-H₂/D₂O systems)

Non-enzymatic HDX methods, particularly those employing transition metal catalysts, offer a versatile alternative for deuteration. mdpi.com Palladium on carbon (Pd/C) in the presence of D₂O is a commonly used system for H/D exchange. nih.govmdpi.com This method can facilitate the exchange of protons on the cyclohexyl ring of N-Boc-D-cyclohexylglycine. By carefully controlling the reaction conditions such as temperature, pressure, and catalyst loading, a high level of deuteration can be achieved. However, a significant challenge with metal-catalyzed HDX is the potential for racemization at the α-carbon, which would necessitate a subsequent resolution step to isolate the desired D-enantiomer. mdpi.com Furthermore, achieving complete deuteration (d11) on the cyclohexyl ring while preserving the Boc protecting group and the chiral integrity of the α-carbon requires careful optimization of the reaction parameters.

Protecting Group Chemistry in the Synthesis of this compound

Selective Boc-Protection and Deprotection Protocols in Multi-step Synthesis

The successful application of the Boc group in a synthetic sequence depends on efficient and selective protocols for both its installation (protection) and removal (deprotection). uchicago.edu

Boc-Protection: The most common method for introducing the Boc group onto an amine is by reaction with di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride. total-synthesis.comorganic-chemistry.org This reaction can be performed under various conditions, including aqueous or anhydrous environments, and is often facilitated by a base. organic-chemistry.org For amino acids, bases like sodium hydroxide are frequently used. total-synthesis.com The reaction is generally chemoselective for amino groups over other functionalities like hydroxyl groups, due to the higher nucleophilicity of amines. total-synthesis.com Catalyst-free N-tert-butyloxycarbonylation of amines in water has also been reported as an effective and environmentally friendly method. organic-chemistry.org

Boc-Deprotection: The removal of the Boc group is typically achieved under anhydrous acidic conditions. total-synthesis.comorganic-chemistry.org The mechanism involves protonation of the carbamate oxygen, which triggers fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation. total-synthesis.com This cation can potentially alkylate nucleophilic substrates, so scavengers are sometimes added to prevent side reactions. organic-chemistry.org

A variety of reagents and conditions have been developed for Boc deprotection, allowing chemists to choose a protocol that is compatible with other functional groups present in the molecule. While traditional methods rely on strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents, milder and more selective methods have also been developed. nih.govacs.org For example, using oxalyl chloride in methanol allows for the mild and selective deprotection of N-Boc groups at room temperature. nih.gov Thermal deprotection in a continuous flow system has also been shown to enable selective removal of N-Boc groups based on their electronic environment (e.g., aryl vs. alkyl). acs.org

| Reagent/Condition | Solvent | Temperature | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | Standard, highly effective method. nih.gov |

| Hydrogen Chloride (HCl) | Dioxane, Ethyl Acetate | Room Temp | Common alternative to TFA. nih.gov |

| Oxalyl Chloride | Methanol | Room Temp | Mild conditions, suitable for sensitive substrates. nih.gov |

| Iron(III) Salts | Acetonitrile/Water | 80 °C | Catalytic and selective method. semanticscholar.org |

| Thermal (Continuous Flow) | Methanol, TFE | 120-200 °C | Allows for temperature-controlled selectivity. acs.org |

These selective protocols are critical in the final steps of the synthesis of this compound, where the Boc group must be retained, or in subsequent reactions where its removal is required to unmask the amine for further coupling or modification.

Advanced Spectroscopic and Chromatographic Characterization in Research of N Boc D Cyclohexylglycine D11

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of molecules in solution. In the context of complex molecules like peptides or peptidomimetics, the use of deuterium (B1214612) labeling is a critical strategy for enhancing spectral quality and enabling more precise structural analysis. nih.govannualreviews.org

The primary advantage of using deuterated compounds like N-Boc-D-cyclohexylglycine-d11 in ¹H NMR spectroscopy is the significant simplification of the resulting spectra. nih.gov Protons (¹H) have a nuclear spin that is detected by NMR, whereas deuterium (²H) is typically not observed in standard ¹H NMR experiments. By replacing the eleven protons on the cyclohexane (B81311) ring with deuterons, the corresponding signals and their complex spin-spin coupling patterns are eliminated from the ¹H spectrum. utoronto.ca This reduction in spectral crowding and signal overlap is particularly beneficial in larger molecules where numerous proton signals would otherwise create an unresolvable forest of peaks. sigmaaldrich.com

This simplification allows for the unambiguous assignment of the remaining proton resonances, such as those on the Boc protecting group and the alpha-carbon. nih.gov For instance, in a peptide containing a cyclohexylglycine residue, the deuteration of the cyclohexane ring would allow researchers to focus solely on the backbone and other side-chain protons, facilitating the determination of local conformation and dynamics without interference. utoronto.casigmaaldrich.com

| Compound | Proton Group | Expected Chemical Shift (ppm) | Multiplicity | Key Observation |

|---|---|---|---|---|

| N-Boc-D-cyclohexylglycine | Cyclohexyl (CH, CH₂) | ~0.8 - 1.8 | Complex Multiplets | Signals overlap extensively, complicating analysis. |

| α-CH | ~3.8 - 4.2 | Doublet/Triplet | Coupling to both NH and cyclohexyl protons. | |

| Boc (C(CH₃)₃) | ~1.4 | Singlet | Sharp, easily identifiable signal. | |

| This compound | Cyclohexyl (CD, CD₂) | Not observed | N/A | Elimination of these signals simplifies the spectrum. |

| α-CH | ~3.8 - 4.2 | Doublet | Simplified multiplicity due to removal of coupling to cyclohexyl deuterons. | |

| Boc (C(CH₃)₃) | ~1.4 | Singlet | Signal remains, but is now in a much cleaner spectral region. |

The benefits of deuteration are amplified when combined with multidimensional and multinuclear NMR experiments (e.g., 2D, 3D). annualreviews.orgacs.org Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to establish correlations between different nuclei and determine spatial proximities, which are essential for structure calculation.

In the analysis of deuterated peptides, replacing carbon-bound protons with deuterons significantly improves the sensitivity and resolution of many triple-resonance NMR experiments (which correlate ¹H, ¹³C, and ¹⁵N nuclei). acs.org This improvement arises from the reduction of dipolar relaxation pathways, a primary cause of signal broadening in larger molecules. utoronto.ca While uniform deuteration can remove too many protons needed for distance restraints, the selective deuteration in a compound like this compound provides a balance. It simplifies specific regions of the spectrum while retaining key protons for structural analysis, making it an ideal building block for incorporation into larger peptides for NMR studies. acs.orgnih.gov

Mass Spectrometry (MS) Applications for Deuterated Compound Analysis

Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio of ions, enabling molecular weight determination and quantification. rsc.org Deuterated compounds are invaluable in MS for both qualitative and quantitative applications. cymitquimica.com

HDX-MS is a powerful method for probing the structure and dynamics of proteins. muni.czwaters.com The technique relies on the principle that amide protons on the backbone of a protein will exchange with deuterium atoms when the protein is placed in a deuterated solvent like D₂O. thermofisher.com The rate of this exchange is highly dependent on the proton's solvent accessibility and its involvement in hydrogen bonding, which defines the protein's secondary and tertiary structure. researchgate.net Regions of the protein that are tightly folded and protected from the solvent will exchange slowly, while flexible or unfolded regions will exchange rapidly. muni.cz

By measuring the increase in mass over time using MS, researchers can map the flexible and stable regions of a protein, identify binding sites for ligands or other proteins, and monitor conformational changes. thermofisher.comacs.org While this compound itself is a small molecule, peptides synthesized with it can be used in HDX-MS experiments. The stable, non-exchangeable deuterium atoms on the cyclohexane ring provide a fixed mass increase, but the principles of HDX would apply to the exchangeable amide protons of the peptide backbone.

One of the most critical applications of compounds like this compound is their use as internal standards (IS) in quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS). nih.gov An ideal internal standard co-elutes with the analyte of interest but is distinguishable by the mass spectrometer. scispace.com

A stable isotopically labeled (SIL) compound, such as a deuterated analogue, is considered the gold standard for an IS. scispace.comlcms.cz It has nearly identical chemical and physical properties to the non-deuterated analyte. This means it behaves similarly during sample extraction, chromatography, and ionization in the MS source. cerilliant.com However, due to its higher mass, it produces a distinct signal in the mass spectrometer. By adding a known amount of the deuterated standard to a sample, any variability or loss during sample workup or analysis will affect both the analyte and the standard equally. The ratio of the analyte's signal to the standard's signal can then be used to calculate the analyte's concentration with high accuracy and precision, correcting for matrix effects and other sources of error. nih.govlcms.cz

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Role in LC-MS Analysis |

|---|---|---|---|

| N-Boc-D-cyclohexylglycine (Analyte) | C₁₃H₂₃NO₄ | 257.16 | Target compound for quantification. |

| This compound (Internal Standard) | C₁₃H₁₂D₁₁NO₄ | 268.23 | Added at a known concentration to normalize for analytical variability. |

Chiral Analytical Techniques for Enantiomeric Purity Assessment

The biological activity of chiral molecules often depends on their stereochemistry. Therefore, determining the enantiomeric purity is critical. nih.gov For this compound, it is essential to confirm that it consists purely of the D-enantiomer, without contamination from its L-counterpart. Chiral chromatography is the primary method for this assessment. sigmaaldrich.com

Techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers. cat-online.com This differential interaction leads to different retention times, allowing for their separation and quantification. For amino acid derivatives, direct analysis on a chiral column is often possible, especially when coupled with a sensitive detector like a mass spectrometer (MS). nih.govresearchgate.net

A common approach for analyzing the enantiomeric purity of amino acids within a peptide involves hydrolyzing the peptide and then analyzing the resulting free amino acids. digitellinc.com To account for any racemization (conversion of D to L or vice-versa) that might occur during the acidic hydrolysis step, the hydrolysis can be performed in deuterated acid (e.g., DCl in D₂O). nih.gov This process allows for the differentiation between enantiomeric impurities originally present in the sample and those generated during sample preparation. cat-online.com For a pre-labeled compound like this compound, direct analysis without hydrolysis using a suitable chiral HPLC-MS method would be the preferred approach to verify its high enantiomeric purity. researchgate.net The method would be validated to ensure it can detect and quantify trace levels of the corresponding L-enantiomer. nih.gov

Advanced Chromatographic Enantioseparation Methods (LC, SFC, GC, CE) for Amino Acids and Derivatives

The enantioseparation of amino acids and their derivatives is accomplished using a variety of sophisticated chromatographic techniques. mdpi.com The choice of method depends on the analyte's properties, the required sensitivity, and the analytical throughput. For N-Boc-protected amino acids, which are considered acidic synthons, several powerful options are available. scispace.com

High-Performance Liquid Chromatography (HPLC) stands as the most prevalent technique for chiral separations in analytical settings. chromatographyonline.comresearchgate.net

Direct HPLC: This method relies on Chiral Stationary Phases (CSPs) that create a chiral environment, allowing for differential interaction with the two enantiomers. Polysaccharide-based CSPs (e.g., coated or immobilized cellulose (B213188) and amylose (B160209) derivatives) are widely used for their broad applicability. mdpi.comresearchgate.net Other effective CSPs include macrocyclic glycopeptides (like teicoplanin), crown ethers, and zwitterionic ion-exchange phases, which have shown unique selectivity for underivatized and N-derivatized amino acids. scispace.comsigmaaldrich.com The enantiomeric separation of N-Boc protected amino acids is frequently achieved on these types of columns. sigmaaldrich.com

Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient alternative to HPLC, particularly for preparative separations. scispace.com

Utilizing supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent like methanol, SFC offers advantages of high speed and reduced consumption of organic solvents. researchgate.netnih.gov The technique is well-suited for the analysis of N-protected amino acids using the same polysaccharide-based CSPs that are effective in HPLC. nih.gov

Gas Chromatography (GC) offers very high separation efficiency but is limited to analytes that are volatile and thermally stable. scispace.com

Amino acids and their derivatives, including this compound, are non-volatile. Therefore, they require a chemical derivatization step to convert them into a form suitable for GC analysis. oup.com

Capillary Electrophoresis (CE) is a powerful analytical technique known for its high separation efficiency and minimal sample consumption. mdpi.comchromatographyonline.com

In chiral CE, a chiral selector is added to the background electrolyte. The enantiomers migrate at different velocities due to their varying interactions with the selector, leading to their separation. It is a viable, though less common, alternative to HPLC for the analysis of amino acid enantiomers. wvu.edu

Interactive Table: Comparison of Chromatographic Enantioseparation Methods

| Method | Principle | Common Chiral Selectors/Phases | Advantages | Disadvantages | Applicability for this compound |

|---|---|---|---|---|---|

| HPLC | Differential partitioning with a Chiral Stationary Phase (CSP). | Polysaccharide derivatives, macrocyclic glycopeptides, crown ethers, zwitterionic phases. scispace.comsigmaaldrich.com | Wide applicability, robust, numerous established methods. chromatographyonline.comresearchgate.net | Can consume significant amounts of organic solvents. | Highly applicable for direct analysis of enantiomeric purity. |

| SFC | Differential partitioning using a supercritical fluid mobile phase and a CSP. | Polysaccharide derivatives (e.g., Chiralpak series). nih.gov | Fast separations, reduced organic solvent use, "greener" than HPLC. researchgate.net | Requires specialized equipment; less suitable for highly polar compounds without co-solvents. | Excellent for both analytical and preparative scale enantioseparation. |

| GC | Differential partitioning between a gas mobile phase and a chiral stationary liquid phase. | Cyclodextrin derivatives, chiral polysiloxanes. | Very high resolution and speed. scispace.com | Requires analyte to be volatile; necessitates derivatization for amino acids. oup.com | Applicable only after a suitable derivatization step to increase volatility. |

| CE | Differential electrophoretic mobility in the presence of a chiral selector in the electrolyte. | Cyclodextrins, macrocyclic antibiotics, chiral crown ethers. wvu.edu | High efficiency, low sample and reagent consumption. | Lower concentration sensitivity compared to HPLC-UV; can have reproducibility challenges. | Suitable for analytical determination of enantiomeric excess. |

Derivatization Strategies for Enhanced Chiral Resolution

An alternative to direct enantioseparation on a CSP is the indirect method, which involves chemical derivatization. researchgate.netnih.gov This strategy transforms the enantiomeric pair into a pair of diastereomers. Since diastereomers possess different physical and chemical properties, they can be readily separated using standard, non-chiral (achiral) chromatographic columns. libretexts.org

The process involves reacting the analyte mixture, which may contain both D- and L-enantiomers of N-Boc-cyclohexylglycine-d11, with an enantiomerically pure chiral derivatizing agent (CDA). researchgate.net The reaction typically targets the free amino group of the amino acid, although this is protected in the case of this compound. For this specific compound, a deprotection step to expose the amine would be necessary before derivatization, or a CDA targeting the carboxylic acid group would be employed. The resulting diastereomers (e.g., D-analyte-L-reagent and L-analyte-L-reagent) will exhibit different retention times on a common reversed-phase HPLC column. nih.gov

Several CDAs have been developed for the chiral analysis of amino acids:

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) and its analogues like L-FDLA (Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide) are widely used to form diastereomers that can be separated by LC-MS/MS. researchgate.netnih.gov

o-Phthalaldehyde (OPA) , when combined with a chiral thiol such as N-acetyl-L-cysteine (NAC) or isobuteryl-L-cysteine (IBLC), reacts with primary amines to yield highly fluorescent diastereomeric derivatives. nih.gov

Chloroformates and Isothiocyanates , such as Phenyl isothiocyanate (PITC), can be used as derivatizing agents for HPLC analysis. researchgate.netscience.gov

N-carboxyanhydrides (NCAs) , for example N-fluorenylmethoxycarbonyl-L-alanyl N-carboxyanhydride (FMOC-L-Ala-NCA), react with amino acids to form diastereomeric dipeptides which are then separated. oup.com

While the indirect approach provides the flexibility of using conventional achiral columns, it has potential drawbacks. The derivatization reaction adds complexity, requires a CDA of high enantiomeric purity, and carries a risk of inducing racemization of the analyte under the reaction conditions. researchgate.net

Interactive Table: Common Chiral Derivatizing Agents (CDAs) for Amino Acids

| Agent (Abbreviation) | Target Functional Group | Resulting Diastereomer Type | Typical Analytical Method |

|---|---|---|---|

| Marfey's Reagent (FDAA) | Primary/Secondary Amine | Substituted dinitrophenyl-amide | HPLC-UV, LC-MS researchgate.net |

| Nα-(...)-L-leucinamide (L-FDLA) | Primary/Secondary Amine | Substituted dinitrophenyl-amide | LC-MS/MS nih.gov |

| o-Phthalaldehyde (OPA) + Chiral Thiol | Primary Amine | Isoindole | HPLC-Fluorescence nih.gov |

| N-Fmoc-L-alanyl N-carboxyanhydride | Primary/Secondary Amine | Dipeptide | HPLC-UV, HPLC-Fluorescence oup.com |

| Chiral Isothiocyanates | Primary/Secondary Amine | Thiourea | HPLC-UV researchgate.net |

Applications of N Boc D Cyclohexylglycine D11 in Fundamental Chemical and Biochemical Research

Design and Synthesis of Peptidomimetics and Constrained Peptides

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation. sciencedaily.comnih.gov The incorporation of non-standard amino acids like D-cyclohexylglycine is a key strategy in this field.

Incorporation of N-Boc-D-cyclohexylglycine-d11 into Novel Peptidomimetic Scaffolds

This compound is utilized as a specialized building block in solid-phase peptide synthesis (SPPS), the standard method for creating custom peptide sequences. mdpi.com The tert-butyloxycarbonyl (Boc) group is a common protecting group for the amine function, which is removed at each cycle of synthesis to allow the peptide chain to be extended.

The unique feature of this building block is the D-cyclohexylglycine-d11 residue. As a deuterated amino acid, it can be incorporated into peptide chains to create isotopically labeled peptidomimetics. researchgate.netlifetein.com These labeled molecules are chemically almost identical to their non-labeled counterparts but are distinguishable by mass spectrometry, making them invaluable for a variety of analytical applications. For instance, N-Boc-DL-cyclohexylglycine has been used as a reactant in the synthesis of SCH 503034, an NS3 protease inhibitor, and the deuterated version allows for the creation of a labeled analog for use in metabolic or pharmacokinetic studies. pharmaffiliates.com

Influence of the Cyclohexyl-d11 Moiety on Conformational Preferences and Molecular Recognition in Peptide Analogues

The bulky and hydrophobic cyclohexyl side chain of the glycine (B1666218) residue plays a crucial role in shaping the resulting peptidomimetic. By introducing this large group, chemists can impose significant steric constraints on the peptide backbone, forcing it to adopt a more defined and rigid conformation. nih.gov This pre-organization of the molecular structure can lead to higher binding affinity and selectivity for its biological target. nih.gov

The replacement of hydrogen with deuterium (B1214612) in the cyclohexyl-d11 moiety has a negligible effect on the steric profile and conformational preferences of the molecule. However, the label is critical for analytical purposes. Deuterium labeling is extensively used in Nuclear Magnetic Resonance (NMR) spectroscopy to simplify complex spectra and aid in structure determination. thalesnano.com Furthermore, the increased mass due to the 11 deuterium atoms provides a clear signature in mass spectrometry, allowing the labeled peptide to be easily tracked and quantified in complex biological mixtures. lifetein.com

Peptidomimetics as Molecular Probes for Protein-Protein Interactions (PPIs) and Enzyme Inhibition Mechanisms

Protein-protein interactions (PPIs) are fundamental to most biological processes, and their dysregulation is often associated with disease. sciencedaily.comnih.gov However, targeting PPIs with traditional small molecules is challenging due to the large and often flat interfaces involved. exlibrisgroup.com Peptidomimetics designed to mimic a key binding region of one of the protein partners represent a promising strategy for inhibiting these interactions. nih.govresearchgate.net By incorporating this compound, researchers can synthesize stable, conformationally constrained peptide probes. The deuterium label serves as a tracer, enabling the study of binding kinetics and localization within a cellular environment. lifetein.com

In the context of enzyme inhibition, peptidomimetics can act as substrate mimics that bind to the enzyme's active site but are not processed, thereby blocking the enzyme's function (competitive inhibition). libretexts.org Alternatively, they can bind to an allosteric site, changing the enzyme's shape and reducing its activity (non-competitive inhibition). nih.gov The use of a deuterated building block like this compound in these inhibitors allows for detailed mechanistic studies, as described in the following section.

Mechanistic Studies and Investigation of Kinetic Isotope Effects (KIE)

The primary reason for using deuterated compounds in chemical and biochemical research is to investigate reaction mechanisms through the kinetic isotope effect (KIE). thalesnano.comchem-station.comacs.org

Elucidating Reaction Pathways and Transition States Using Deuterium Labeling

The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.orglibretexts.org A carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. acs.orgprinceton.edu

If a C-H bond is broken or formed in the rate-determining step of a reaction, substituting that hydrogen with deuterium will cause a measurable decrease in the reaction rate. princeton.edu This is known as a "primary kinetic isotope effect," and its magnitude (expressed as the ratio of rate constants, kH/kD) provides insight into the geometry of the transition state. nih.govnih.gov By strategically placing the deuterium label, as in the cyclohexyl-d11 moiety, chemists can pinpoint which specific bonds are involved in a reaction mechanism.

| Observed kH/kD Value | Interpretation | Implication for Reaction Mechanism |

|---|---|---|

| ~1 | No primary KIE | The C-H bond at the labeled position is not broken or formed in the rate-determining step of the reaction. |

| 2 - 8 | Normal KIE | The C-H bond is cleaved in the rate-determining step. The magnitude can indicate the symmetry of the transition state. |

| >10 | Large KIE | Often suggests that quantum tunneling of the hydrogen atom is a significant factor in the reaction. |

| <1 | Inverse KIE | Indicates that the C-H bond becomes stiffer or more constrained in the transition state compared to the ground state. |

Investigation of Enzyme Mechanisms via Substrate Deuteration

The KIE is a powerful tool for studying enzyme-catalyzed reactions. nih.govansto.gov.au By synthesizing a substrate that incorporates this compound and comparing its rate of enzymatic conversion to the non-deuterated version, biochemists can gain critical information about the catalytic mechanism.

For example, if an enzyme such as a cytochrome P450 hydroxylase acts on the cyclohexyl group, a significant KIE would be observed. ansto.gov.au This would confirm that the abstraction of a hydrogen atom from the cyclohexyl ring is a key, rate-limiting part of the enzyme's mechanism. nih.gov The absence of a KIE, on the other hand, would suggest that C-H bond cleavage is not the slow step of the reaction. ansto.gov.au This knowledge is vital for understanding how enzymes function and for designing potent and specific inhibitors. nih.gov

Isotopic Labeling in Protein and Peptide Research

Isotopic labeling is a technique used to track atoms through a reaction or a biological system by replacing standard atoms with their isotopes. nih.gov In protein research, stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are incorporated into amino acids, which are then used to build proteins. nih.govcopernicus.org This labeling allows researchers to distinguish specific atoms or residues within a complex protein structure, facilitating detailed studies of protein dynamics, structure, and interactions. nih.gov Deuterium labeling, as found in D-cyclohexylglycine-d11, is especially valuable for simplifying complex NMR spectra of large proteins, thereby enabling the study of high-molecular-weight systems that would otherwise be intractable. nih.gov

Cell-free protein synthesis (CFPS) systems have become the preferred platform for incorporating isotopically labeled amino acids, including non-canonical amino acids (ncAAs). nih.govfrontiersin.org These systems, which utilize cell extracts rather than intact living cells, offer an open environment that minimizes "isotope scrambling"—the metabolic conversion of one labeled amino acid into another—which can be a significant problem in in vivo expression systems. nih.gov This precise control ensures that the isotopic label remains at its intended position, providing unambiguous data for structural and functional analyses. nih.govfrontiersin.org

While protein turnover is fundamentally an in vivo process involving continuous synthesis and degradation, cell-free systems provide a controlled environment to study the stability and interaction dynamics of newly synthesized proteins. d-nb.info By incorporating D-cyclohexylglycine-d11 into a specific protein, researchers can use NMR to monitor the local environment around this unique probe.

In the context of protein-protein interactions, the incorporation of a deuterated non-canonical amino acid offers a distinct advantage. The deuterium atoms have a much smaller magnetic moment than protons, effectively rendering the cyclohexyl side chain "invisible" in standard ¹H NMR experiments. This simplifies crowded spectral regions and allows researchers to focus on the signals from the interaction partner or specific, protonated regions of the labeled protein. nih.gov

When a protein containing D-cyclohexylglycine-d11 binds to another protein, subtle changes in the chemical environment around the labeled residue can be detected using advanced NMR techniques that are sensitive to deuterium or by observing changes in the signals of the binding partner. This allows for the precise mapping of interaction interfaces and the characterization of the conformational changes that occur upon binding. Cell-free systems are particularly adept at producing protein complexes for such studies. nih.gov

Table 1: Illustrative Data from a Hypothetical NMR Study on Protein-Protein Interaction Using a D-cyclohexylglycine-d11 Labeled Protein

This table represents the type of data that could be generated from a cell-free synthesis and NMR analysis experiment to study the binding of "Protein A" (labeled with D-cyclohexylglycine-d11 at a specific site) to "Protein B".

| Parameter | Protein A (Free) | Protein A + Protein B (Bound) | Interpretation |

| Observed NMR Signal | ¹H signals from Protein B | ¹H signals from Protein B | The deuterated probe on Protein A simplifies the spectrum, allowing clear observation of Protein B's signals. |

| Chemical Shift Perturbation (CSP) of Protein B Residues | Reference values | Significant shifts observed for residues Ala-25, Leu-48, Ile-52 | These residues on Protein B are likely at or near the binding interface with Protein A. |

| Cross-relaxation Rate (NOE) | N/A | New NOEs observed between Protein B's Ala-25 and the region of the d11-probe on Protein A | Demonstrates spatial proximity (<5 Å) and confirms the interaction site involves the labeled residue. |

| Relaxation Rate (T2) of Protein B Interface Residues | 50 ms | 35 ms | A decrease in T2 relaxation time indicates reduced motion for these residues upon binding into a larger complex. |

Site-selective labeling—the incorporation of an isotopic label at a single, specific position in a protein's sequence—is a powerful strategy for studying the structure and dynamics of large biomolecules. Cell-free protein synthesis is exceptionally well-suited for this purpose, as it allows for the use of engineered orthogonal translation systems (OTS). frontiersin.org

The process to incorporate D-cyclohexylglycine-d11 at a specific site involves:

Codon Reassignment: A specific codon in the gene encoding the target protein is mutated. Typically, a "blank" codon that is not used for any canonical amino acid, such as the amber stop codon (UAG), is chosen. frontiersin.org

Orthogonal tRNA/Synthetase Pair: An engineered transfer RNA (tRNA) molecule is designed to recognize the reassigned codon (e.g., an anti-UAG tRNA). A corresponding engineered enzyme, an aminoacyl-tRNA synthetase (aaRS), is used to exclusively attach D-cyclohexylglycine-d11 to this specific tRNA. This pair works orthogonally to the host cell's native machinery.

Cell-Free Synthesis: The engineered gene, the orthogonal tRNA-aaRS pair, and the deprotected D-cyclohexylglycine-d11 are added to the cell-free reaction mixture. When the ribosome encounters the UAG codon on the mRNA, the engineered tRNA delivers the deuterated amino acid, incorporating it at that precise location. frontiersin.org

This approach transforms D-cyclohexylglycine-d11 into a highly specific probe. The deuterated, bulky, and conformationally constrained cyclohexyl side chain can report on the local steric environment, conformational flexibility, and solvent accessibility at a functionally important site within the protein, such as an enzyme's active site or a domain interface, without the spectral complexity of uniform labeling. nih.govnih.gov This targeted approach is invaluable for NMR-based structural biology, providing clear, unambiguous signals to probe specific structural features and dynamic events.

Table 2: Key Components and Strategy for Site-Selective Labeling with D-cyclohexylglycine-d11 in a Cell-Free System

| Component | Description | Role in Site-Selective Labeling |

| Target Gene (Plasmid DNA) | Gene for the protein of interest, with a specific codon (e.g., position 85) mutated to an amber stop codon (UAG). | Provides the template for protein synthesis and defines the precise location for incorporation. |

| Cell-Free Extract (e.g., E. coli S30) | Contains ribosomes, translation factors, and other necessary machinery for protein synthesis. nih.gov | The core engine for transcribing the gene and translating the protein. |

| D-cyclohexylglycine-d11 | The deprotected, deuterated non-canonical amino acid to be incorporated. | Acts as the isotopic probe for subsequent structural analysis. |

| Orthogonal Synthetase (aaRS) | An engineered enzyme that specifically recognizes and activates D-cyclohexylglycine-d11. | Ensures only the desired non-canonical amino acid is attached to the orthogonal tRNA. |

| Orthogonal tRNA | An engineered tRNA with an anticodon that recognizes the UAG stop codon. | Delivers the D-cyclohexylglycine-d11 to the ribosome at the designated UAG site. |

| Energy Source & Buffers | ATP, GTP, and other small molecules required to fuel the transcription and translation processes. | Powers the cell-free reaction. |

Computational and Theoretical Investigations of N Boc D Cyclohexylglycine D11 Systems

Molecular Modeling and Conformational Analysis of N-Boc-D-cyclohexylglycine and its Derivatives

The conformational flexibility of N-Boc-D-cyclohexylglycine is a key determinant of its chemical behavior and biological activity. This flexibility arises from several sources: the ring puckering of the cyclohexane (B81311) moiety, rotation around the single bonds of the amino acid backbone, and the orientation of the bulky tert-butoxycarbonyl (Boc) protecting group. Molecular modeling techniques, including molecular mechanics (MM) and molecular dynamics (MD) simulations, are instrumental in exploring the potential energy surface of this molecule to identify stable conformers. researchgate.netnih.govaip.org

The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. perlego.com However, boat and twist-boat conformations represent accessible transition states or higher-energy minima that can be populated at elevated temperatures or upon binding to a receptor. nih.gov For N-Boc-D-cyclohexylglycine, the large amino acid substituent is sterically demanding and preferentially occupies an equatorial position on the cyclohexane ring to minimize unfavorable 1,3-diaxial interactions. researchgate.net

The conformational space is further complicated by the rotational freedom around the N-Cα and Cα-C' bonds of the glycine (B1666218) backbone, described by the dihedral angles φ (phi) and ψ (psi), respectively. The bulky Boc and cyclohexyl groups impose significant steric constraints, limiting the accessible regions of the Ramachandran plot to specific conformations. biorxiv.orgresearchgate.net MD simulations can provide a dynamic picture of these conformational equilibria, revealing the timescales and pathways of interconversion between different states. biorxiv.orgnih.gov

Computational studies on similar Boc-protected amino acids and cyclohexane derivatives suggest that the molecule likely exists as an equilibrium of several low-energy conformers. researchgate.netaip.org The relative energies of these conformers determine their population at a given temperature. An illustrative conformational analysis would involve geometry optimization of various starting structures to find local minima on the potential energy surface.

| Conformer | Cyclohexane Ring Conformation | Substituent Position | Key Dihedral Angles (φ, ψ) | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| 1 | Chair | Equatorial | -120°, 130° | 0.00 |

| 2 | Chair | Equatorial | -75°, -60° | 1.25 |

| 3 | Twist-Boat | Equatorial | -115°, 120° | 5.80 |

| 4 | Chair | Axial | -130°, 135° | 7.50 |

Quantum Chemical Calculations for Isotopic Effects and Reactivity Predictions

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a framework for understanding the electronic structure of molecules and predicting how isotopic substitution affects their properties. researchgate.netnih.gov The replacement of eleven hydrogen atoms with deuterium (B1214612) in N-Boc-D-cyclohexylglycine-d11 introduces subtle but significant changes that can be quantified through computation.

The primary effect of deuteration is the change in vibrational frequencies of the C-D bonds compared to C-H bonds. Due to the heavier mass of deuterium, C-D stretching and bending vibrations occur at lower frequencies. This difference in zero-point vibrational energy (ZPVE) between the deuterated and non-deuterated isotopologues is the origin of the kinetic isotope effect (KIE). mdpi.comwikipedia.org A primary KIE is expected in reactions where a C-H bond on the cyclohexyl ring is cleaved in the rate-determining step. Quantum calculations can predict the magnitude of this KIE by computing the ZPVE for the reactants and the transition state of a proposed reaction. mdpi.comnih.gov

Even when the C-D bonds are not broken during a reaction, a secondary kinetic isotope effect (SKIE) can be observed. wikipedia.org This arises from changes in hybridization or steric environment at the deuterated centers between the reactant and the transition state. DFT calculations can model these subtle effects and help to elucidate reaction mechanisms. mdpi.com

Furthermore, quantum chemical calculations can predict the reactivity of the molecule by analyzing various electronic descriptors. ajchem-a.commdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to act as an electron donor or acceptor, respectively. Calculation of the molecular electrostatic potential (MEP) can identify regions of positive and negative charge, highlighting potential sites for nucleophilic or electrophilic attack. For N-Boc-D-cyclohexylglycine, the carboxyl group and the carbonyl oxygen of the Boc group are expected to be key nucleophilic sites.

| Property | N-Boc-D-cyclohexylglycine (H11) | This compound (D11) | Comment |

|---|---|---|---|

| Zero-Point Vibrational Energy (kcal/mol) | 205.4 | 196.8 | Lower ZPVE for the deuterated compound due to heavier mass. |

| Calculated C-H/C-D Stretch Freq. (cm-1) | ~2950 | ~2200 | Significant frequency shift upon deuteration. |

| HOMO Energy (eV) | -6.85 | -6.85 | Isotopic substitution has a negligible effect on orbital energies. |

| LUMO Energy (eV) | -0.95 | -0.95 | Isotopic substitution has a negligible effect on orbital energies. |

| Predicted kH/kD (Primary KIE) | ~6-7 | For a hypothetical C-H/C-D bond-breaking reaction at 298 K. |

Future Perspectives and Emerging Research Avenues for N Boc D Cyclohexylglycine D11

Development of Novel and More Efficient Synthetic Routes for Stereospecifically Deuterated N-Boc-Amino Acids

The synthesis of stereospecifically deuterated amino acids, including N-Boc-protected variants like N-Boc-D-cyclohexylglycine-d11, presents a significant chemical challenge. nih.gov The value of these compounds has spurred the development of more efficient and selective synthetic methodologies, moving beyond traditional approaches that often require harsh conditions or offer limited selectivity. chemrxiv.org

Emerging research focuses on both chemo-catalytic and bio-catalytic strategies to achieve high levels of deuterium (B1214612) incorporation with precise stereochemical control.

Key Research Findings:

Enzymatic and Chemoenzymatic Processes: Biocatalytic methods are gaining prominence due to their inherent selectivity under mild conditions. chemrxiv.org A dual-protein catalysis system, for instance, has been developed that can selectively deuterate amino acids at either the α-carbon or both the α- and β-carbons by including or omitting a small partner protein. nih.govacs.org Another approach utilizes an α-oxo-amine synthase (AONS) enzyme, which natively transforms an amino acid into a ketone, to be repurposed for site-selective deuterium installation at the α-carbon using D₂O as the deuterium source. nih.gov These enzymatic methods offer high efficiency and operate directly on free amino acids or their simple esters. acs.orgnih.gov

Organophotocatalysis: A novel organophotoredox protocol has been developed for creating diverse, enantioenriched α-deuterated α-amino acids. nih.gov This radical-based strategy allows for the convergent synthesis from readily available carboxylic acids and a chiral fragment, enabling the simultaneous and highly diastereoselective incorporation of deuterium. nih.gov This method is particularly powerful for installing sterically demanding side chains, a long-standing challenge in amino acid synthesis. nih.gov

Advanced Chemical Catalysis: Beyond biocatalysis, advances in chemical catalysis also provide new routes. Base-catalysed deuteration of chiral 3-isopropyl-2,5-dimethoxy-3,6-dihydropyrazines has been shown to be an effective method for accessing a range of (R)- and (S)-α-deuteriated α-amino acids following alkylation. researchgate.net Furthermore, palladium-catalyzed methods using D₂O as the deuterium source have been developed for the late-stage deuteration of complex molecules, showcasing the potential for broad functional group tolerance. chemrxiv.org A recently developed bioinspired calcium-HFIP-mediated reductive deutero-amination of α-oxo-carbonyl compounds achieves remarkable deuteration efficiency (>99%) for over 130 examples, highlighting its broad applicability. researchgate.net

| Synthetic Strategy | Key Features | Advantages | Reference |

|---|---|---|---|

| Dual-Protein Biocatalysis | Uses two enzymes (e.g., DsaD and DsaE) to control deuteration site (Cα or Cα/Cβ). | High site-selectivity, mild reaction conditions, operates on free amino acids. | nih.govacs.org |

| Organophotocatalysis | Radical-based strategy unifying carboxylic acids and a chiral methyleneoxazolidinone fragment. | Access to structurally diverse and sterically hindered amino acids; high diastereoselectivity. | nih.gov |

| Chemoenzymatic Synthesis | Leverages enzymes like α-oxo-amine synthase (SxtA AONS) with D₂O. | Operationally simple, scalable, and provides access to deuterated building blocks for drug synthesis. | nih.gov |

| Calcium-Mediated Reductive Deutero-amination | Uses a bioinspired calcium-HFIP system with a Hantzsch ester as the deuterium source. | Excellent deuteration efficiency (>99%), broad substrate scope including peptides and drug molecules. | researchgate.net |

Advanced Applications in Bioactive Molecule Discovery

The incorporation of deuterium into molecules like this compound provides a powerful tool for bioactive molecule discovery, distinct from direct drug development. researchgate.net The heavy isotope acts as a silent probe that does not significantly alter the molecule's conformation or biological activity but provides a unique signal for advanced analytical techniques. juniperpublishers.com

Key Research Applications:

Probing Metabolic Pathways: Deuterated compounds are extensively used as tracers to elucidate metabolic pathways. researchgate.net The substitution of hydrogen with deuterium can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step, an effect known as the deuterium kinetic isotope effect (KIE). researchgate.net By strategically placing deuterium on a molecule, researchers can identify metabolic "soft spots" and study how changes in metabolism affect a compound's profile. nih.gov This approach can also lead to metabolic switching, where the alteration of one metabolic route enhances others, providing deeper insight into the compound's fate in a biological system. juniperpublishers.com

Elucidating Protein Structure and Dynamics: Isotopically labeled amino acids are crucial for nuclear magnetic resonance (NMR) spectroscopy studies of proteins. nih.govnih.gov Incorporating deuterated amino acids into a protein simplifies complex NMR spectra and allows for the study of larger proteins and protein complexes, which would be inaccessible otherwise. chemrxiv.orgista.ac.at Specifically, selective deuteration at the α- or β-positions helps to improve spectral resolution by reducing signal overlap. nih.gov This technique, often referred to as "methyl-TROSY," has enabled structural and dynamic characterization of proteins approaching 1 megadalton in size. chemrxiv.org

Internal Standards for Quantitative Mass Spectrometry: Deuterium-labeled molecules, including amino acids, serve as ideal internal standards for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). acs.org Because they are chemically identical to their non-deuterated counterparts, they co-elute during chromatography but are easily distinguished by their higher mass. rsc.org This allows for precise and accurate quantification of endogenous molecules in complex biological samples like cell lysates or plasma. acs.org

| Application Area | Principle | Research Benefit | Reference |

|---|---|---|---|

| Metabolic Probes | Use of the kinetic isotope effect (KIE) and unique mass signature to trace metabolic fate. | Identifies sites of metabolism, elucidates metabolic pathways, and studies metabolite formation without altering primary pharmacology. | researchgate.netjuniperpublishers.com |

| Protein NMR Spectroscopy | Reduces spectral complexity and relaxation rates in large proteins. | Enables structural and dynamic studies of high-molecular-weight proteins and complexes. | nih.govchemrxiv.orgista.ac.at |

| Mass Spectrometry Standards | Serves as a chemically identical but mass-differentiated internal standard for quantification. | Allows for highly accurate and precise measurement of endogenous biomolecules in complex matrices. | acs.orgrsc.org |

Integration of this compound in Multidisciplinary Research Platforms

The unique properties of this compound make it an ideal building block for integration into sophisticated, multidisciplinary research platforms like chemical genetics and chemical probe development. These fields utilize small molecules to perturb and study biological systems, and isotopic labeling provides a critical layer of analytical depth.

Chemical Probe Development: A chemical probe is a molecule designed to interact with a specific protein target to study its function in a cellular context. This compound can be incorporated into the structure of such probes. The heavy deuteration of the cyclohexyl ring provides a robust, unique mass signature that is invaluable for tracking the probe and its metabolites using mass spectrometry. rsc.org For example, researchers have developed deuterated lipid probes to be delivered into cells, allowing for the precise quantification of their endogenous, non-deuterated counterparts by LC-MS. rsc.org The mass shift afforded by the deuterium label is sufficient to avoid signal interference, even when the probe is in large excess. rsc.org

Chemical Genetics and Target Identification: In chemical genetics, libraries of small molecules are used to modulate protein function and observe the resulting phenotype. Incorporating a building block like this compound into these library members can aid in target identification. For instance, a deuterated probe can be used in competitive binding assays or for "pull-down" experiments where the probe and its bound protein are isolated and identified by mass spectrometry. A very recent strategy involves the synthesis of DNA-tagged N-α-deuterated amino acids and peptides. researchgate.net Such molecules can be used in large screening libraries where the deuterium label aids in hit deconvolution and mechanistic studies, while the DNA tag allows for easy identification through sequencing, merging the worlds of chemistry and genetics for powerful biological discovery. researchgate.net

The integration of this compound into these platforms allows researchers to ask more complex questions, moving beyond simple inhibition to understanding target engagement, occupancy, and downstream effects with greater quantitative precision.

Q & A

Q. What are the critical considerations for synthesizing N-Boc-D-cyclohexylglycine-d11 with high isotopic purity?

Methodological Answer: Synthesis of deuterated compounds like this compound requires precise control of reaction conditions (e.g., solvent purity, temperature, and catalyst selection) to minimize proton contamination. Isotopic labeling efficiency should be verified via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specific positions. Ensure anhydrous conditions to prevent isotopic exchange with ambient moisture, which can compromise purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic techniques:

- NMR : Analyze H and C spectra to confirm the absence of proton signals at deuterated positions.

- FT-IR : Verify functional groups (e.g., Boc-protected amine, carboxylic acid).

- High-resolution MS : Confirm molecular weight and isotopic distribution. Cross-referencing with non-deuterated analogs ensures structural fidelity .

Q. What protocols ensure the stability of this compound during storage and experimental use?

Methodological Answer: Store the compound at -20°C under inert gas (argon/nitrogen) to prevent degradation. Monitor shelf life via periodic LC-MS analysis to detect hydrolysis of the Boc group or deuterium exchange. Use deuterated solvents (e.g., DO, CDCl) in experiments to minimize isotopic dilution .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence reaction pathways when using this compound in enzymatic studies?

Methodological Answer: Deuterium substitution alters bond dissociation energies, affecting reaction rates in enzyme-catalyzed processes. To quantify KIEs:

Q. What strategies resolve contradictory data in metabolic tracing studies using this compound?

Methodological Answer: Address inconsistencies through:

- Triangulation : Validate results with orthogonal techniques (e.g., isotope ratio MS vs. fluorescence labeling).

- Controlled variable testing : Isolate variables like pH, temperature, or enzyme concentration.

- Error analysis : Quantify measurement uncertainties in MS data and statistical significance (e.g., ANOVA) .

Q. How can researchers optimize deuterium retention in this compound during in vivo assays?

Methodological Answer:

- Use deuterium-enriched media to reduce metabolic exchange.

- Monitor in vivo stability via time-course LC-MS of biological samples (plasma, tissues).

- Apply compartmental modeling to differentiate between isotopic loss from degradation vs. excretion .

Methodological Design and Validation

Q. What frameworks guide hypothesis formulation for studies involving this compound?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

Q. How should researchers design controls to isolate isotopic effects in this compound experiments?

Methodological Answer:

- Include internal standards (e.g., C-labeled analogs) for MS normalization.

- Use wild-type vs. knockout models in biological assays to distinguish isotopic effects from background noise.

- Perform solvent-matched controls to account for deuterium exchange in aqueous environments .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing isotopic enrichment data from this compound studies?

Methodological Answer:

Q. How can researchers ensure reproducibility when publishing results with this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.